1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄FNO₄ and a molecular weight of approximately 219.21 g/mol. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amines. The presence of a fluoro group on the azetidine ring enhances its reactivity and potential applications in medicinal chemistry. The compound is characterized by its unique structure, which includes a four-membered azetidine ring and a carboxylic acid functional group, making it a valuable intermediate in various
These reactions highlight the compound's versatility as a synthetic building block in organic chemistry .
The synthesis of 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid typically involves several steps:
These methods emphasize the importance of careful selection of reagents and conditions to achieve high yields and purity .
1-(Tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid has several applications:
Interaction studies involving 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid focus on its binding affinity with biological targets. These studies are crucial for understanding how modifications to the compound affect its activity and selectivity. Preliminary data suggest that compounds with similar structures may interact with enzymes or receptors involved in metabolic pathways, making them candidates for further investigation in pharmacology .
Several compounds share structural similarities with 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-tert-Butyl 3-methyl 3-fluoroazetidine-1,3-dicarboxylate | 1363382-00-6 | 0.95 |
| tert-Butyl 3-fluoro-3-formylazetidine-1-carboxylate | 1374658-52-2 | 0.90 |
| tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | 1126650-66-5 | 0.84 |
| N-Boc-Azetidine-3-carboxylic acid | 142253-55-2 | 0.84 |
The uniqueness of 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid lies in its specific combination of functional groups and structural features that enhance its reactivity and potential biological activity compared to other similar compounds. The incorporation of the tert-butoxycarbonyl protecting group alongside a fluoro substituent on the azetidine ring distinguishes it from other derivatives, allowing for targeted applications in medicinal chemistry and synthetic organic chemistry .